Alditol Acetate Mixture-1
CAS No.:
Cat. No.: VC0212298
Molecular Formula:
Molecular Weight: mixture
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | mixture |
---|---|
Appearance | Unit:50 mg/ml, 1mlSolvent:chloroformPurity:mixturePhysical liquid |
Introduction
Chemical Identity and Synthesis of Alditol Acetate Mixture-1
Structural Characteristics
Alditol Acetate Mixture-1 comprises acetylated derivatives of alditols, which are reduced forms of monosaccharides. For example, glucose is reduced to glucitol (sorbitol), which is then acetylated at all hydroxyl groups to form glucitol hexaacetate (Fig. 1) . The acetylation process replaces hydroxyl hydrogens with acetyl groups (-OAc), rendering the molecules volatile and amenable to gas chromatography (GC). Each monosaccharide yields a unique alditol acetate, distinguishable by retention time and detector response .
Synthesis Protocol
The synthesis involves three key steps: acid hydrolysis, reduction, and acetylation.
Reduction to Alditols
Monosaccharides are reduced to alditols using sodium borohydride in dimethyl sulfoxide (DMSO). This step converts aldehyde or ketone groups to alcohols, ensuring each sugar yields a single alditol derivative. For instance, xylose becomes xylitol, and galactose becomes galactitol .
Acetylation
Alditols are acetylated using acetic anhydride and 1-methylimidazole as a catalyst. This step replaces all hydroxyl groups with acetyl esters, producing alditol acetates. The reaction is efficient, with no need to remove borate ions, unlike earlier methods .
Analytical Applications in Polysaccharide Characterization
Gas Chromatography Analysis
Alditol Acetate Mixture-1 is analyzed via GC using a BPX-70 capillary column (25 m × 0.33 mm ID, 0.25 µm film) and flame ionization detection (FID). Helium serves as the carrier gas, with an oven temperature gradient from 50°C to 240°C . Peaks are identified by retention times relative to internal standards (e.g., allose), and quantification relies on response factors (Table 1) .
Table 1: Retention Times and Response Factors of Alditol Acetates
Alditol Acetate | Retention Time (min) | Response Factor |
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Erythritol Triacetate | 14.32 | 0.880 |
2-Deoxyribitol Tetraacetate | 18.28 | 0.870 |
Rhamnitol Pentaacetate | 18.94 | 0.806 |
Distinguishing Cellulose and Non-Cellulosic Polysaccharides
Basic Protocol 2 employs sequential hydrolysis: TFA solubilizes non-cellulosic polysaccharides, while residual cellulose is hydrolyzed with sulfuric acid. Glucose from cellulose is quantified separately, enabling differentiation from non-cellulosic glucans like xyloglucan .
Methodological Advancements and Troubleshooting
Innovations in Derivatization
Blakeney et al. (1983) revolutionized alditol acetate preparation by using DMSO to solubilize sodium borohydride and 1-methylimidazole to catalyze acetylation. This eliminated tedious borate removal steps, reducing processing time from hours to minutes .
Critical Parameters and Pitfalls
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Volatility Loss: Rapid evaporation of dichloromethane (DCM) extracts may cause alditol acetate loss. Gentle evaporation under nitrogen is recommended .
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Contamination: Traces of carbohydrates on glassware or filters skew results. Pre-heating glass fiber filters at 500°C eliminates contaminants .
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Alkali Instability: Prolonged exposure to alkaline conditions degrades sugars. Neutralization with acetic acid must be prompt .
Comparative Hydrolysis Techniques
Dual Hydrolysis Approach
Basic Protocol 2 combines TFA and sulfuric acid hydrolysis to profile both non-cellulosic and cellulosic sugars. The TFA-insoluble residue undergoes sulfuric acid hydrolysis, yielding glucose indicative of cellulose content .
Data Interpretation and Validation
Quantification via Internal Standardization
Allose serves as the internal standard. Response factors (Table 1) adjust for detector variability, ensuring accurate quantification. For example, a response factor of 0.880 for erythritol triacetate means its peak area is 88% of allitol acetate’s area at equal concentrations .
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